4-chloro-N-cyclopentyl-2-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-cyclopentyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-5-6-10(11(7-8)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBJCJQRSGWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to form 4-chloronitrobenzene.
Amidation: The 4-chloronitrobenzene is then reacted with cyclopentylamine under suitable conditions to form this compound. This step usually requires a catalyst and may be carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopentyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 4-amino-N-cyclopentyl-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
4-Chloro-N-cyclopentyl-2-nitrobenzamide serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with different properties and functionalities.
Synthetic Routes:
The synthesis typically involves the reaction of 4-chloro-2-nitrobenzoic acid with cyclopentylamine, employing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The general steps include:
- Activation of 4-chloro-2-nitrobenzoic acid.
- Addition of cyclopentylamine.
- Purification through recrystallization or chromatography.
Biological Activities
Antimicrobial and Anti-inflammatory Properties:
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties make it a candidate for further investigation in the development of new therapeutic agents.
Mechanism of Action:
The compound's nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, modulating biological pathways involved in inflammation and microbial growth. This interaction suggests a mechanism where the compound may inhibit specific enzymes or receptors, thereby influencing various biological effects.
Pharmaceutical Development
Lead Compound Exploration:
The compound is being explored as a lead for developing new pharmaceuticals targeting specific diseases, particularly those involving inflammatory processes or infections. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity.
Case Studies:
In a study investigating dual inhibitors for cancer treatment, compounds similar to this compound were evaluated for their ability to inhibit key oncogenic drivers in neuroblastoma, highlighting the compound's potential role in oncology .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and as a reagent in various processes. Its versatility makes it suitable for applications across multiple sectors.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopentyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparison
Key structural variations among benzamide derivatives include:
- Nitro Group Position: The target compound features a 2-nitro group, whereas analogs like 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (3-nitro) exhibit distinct electronic effects.
- Halogen Substitution : The 4-chloro substituent is common in analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ), but additional halogens, as in 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide, enhance lipophilicity and steric bulk, which may affect binding affinity .
- N-Substituent Diversity : Replacing the cyclopentyl group with aromatic (e.g., N-(2-chlorophenyl)-4-methyl-benzamide ), heterocyclic (e.g., N-(4-Chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide ), or alkyl-ether groups (e.g., 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide ) alters solubility and hydrogen-bonding capacity.
Physicochemical Properties
- Molecular Weight and Polarity :
- The target compound (C₁₂H₁₃ClN₂O₃, ~284.7 g/mol) is lighter than 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (345.57 g/mol) , which has higher chlorine content.
- Polar groups like ethoxy (2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide, 328.73 g/mol ) increase hydrophilicity compared to the cyclopentyl group.
- Solubility : Bulky N-substituents (e.g., morpholine ) may reduce crystallinity, enhancing solubility in organic solvents.
Crystallographic Features
- Molecular Packing : 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes with two molecules per asymmetric unit, suggesting unique packing interactions compared to single-molecule analogs .
- Steric Effects : Ortho-substituted derivatives (e.g., N-(2-Chloro-phen-yl)-4-methyl-benzamide ) exhibit restricted rotation, influencing crystal lattice stability.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
